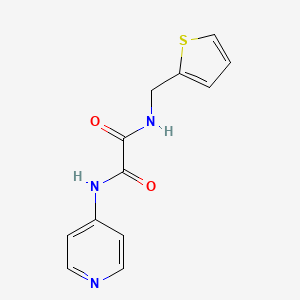

N1-(pyridin-4-yl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

N1-(pyridin-4-yl)-N2-(thiophen-2-ylmethyl)oxalamide is a heterocyclic compound that features both pyridine and thiophene rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both pyridine and thiophene moieties in its structure allows for unique chemical properties and reactivity.

Properties

IUPAC Name |

N'-pyridin-4-yl-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S/c16-11(14-8-10-2-1-7-18-10)12(17)15-9-3-5-13-6-4-9/h1-7H,8H2,(H,14,16)(H,13,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANASMMGQPPYJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C(=O)NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(pyridin-4-yl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of pyridine-4-carboxylic acid with thiophen-2-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Formation of the acid chloride: Pyridine-4-carboxylic acid is reacted with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) to form pyridine-4-carbonyl chloride.

Amidation: The pyridine-4-carbonyl chloride is then reacted with thiophen-2-ylmethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(pyridin-4-yl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: Electrophilic substitution reactions can occur on the pyridine and thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the thiophene ring.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for the reduction of the pyridine ring.

Substitution: Halogenation reagents such as N-bromosuccinimide (NBS) can be used for electrophilic substitution reactions.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Piperidine derivatives.

Substitution: Halogenated pyridine or thiophene derivatives.

Scientific Research Applications

N1-(pyridin-4-yl)-N2-(thiophen-2-ylmethyl)oxalamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photovoltaics.

Biological Studies: It is used as a probe to study enzyme interactions and receptor binding.

Industrial Applications: The compound is explored for its use in the development of new catalysts and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N1-(pyridin-4-yl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The pyridine and thiophene rings can participate in π-π stacking interactions and hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

N1-(pyridin-4-yl)-N2-(thiophen-2-ylmethyl)acetamide: Similar structure but with an acetamide group instead of an oxalamide group.

N1-(pyridin-4-yl)-N2-(thiophen-2-ylmethyl)urea: Contains a urea group instead of an oxalamide group.

N1-(pyridin-4-yl)-N2-(thiophen-2-ylmethyl)carbamate: Features a carbamate group instead of an oxalamide group.

Uniqueness

N1-(pyridin-4-yl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the presence of the oxalamide group, which can form additional hydrogen bonds compared to acetamide, urea, or carbamate analogs. This can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for medicinal chemistry and biological research.

Biological Activity

N1-(pyridin-4-yl)-N2-(thiophen-2-ylmethyl)oxalamide is a heterocyclic compound notable for its potential applications in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and comparative analysis with similar compounds.

Overview of the Compound

This compound features both pyridine and thiophene rings, which contribute to its unique chemical properties. The oxalamide functional group enhances its ability to form hydrogen bonds, potentially increasing its binding affinity to biological targets.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | C12H12N4O2S |

| Molecular Weight | 272.31 g/mol |

| CAS Number | 899974-73-3 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound can engage in:

- Hydrogen Bonding : The oxalamide group allows for multiple hydrogen bond formations, enhancing its interaction with enzymes and receptors.

- π-π Stacking : The aromatic rings (pyridine and thiophene) facilitate π-π stacking interactions with nucleobases or other aromatic systems in proteins.

- Enzyme Inhibition : It may act as an inhibitor by binding to the active sites of enzymes, preventing substrate access.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess antimicrobial properties. For instance, derivatives containing thiophene rings have demonstrated effectiveness against bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis.

Enzyme Interaction Studies

This compound has been investigated for its potential as an enzyme inhibitor. Preliminary data suggest that it can inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases where these enzymes are overactive.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, we compare it with structurally similar compounds:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| N1-(pyridin-4-yl)-N2-(thiophen-2-ylmethyl)acetamide | Acetamide instead of oxalamide | Moderate enzyme inhibition |

| N1-(pyridin-4-yl)-N2-(thiophen-2-ylmethyl)urea | Urea group | Lower binding affinity |

| N1-(pyridin-4-yl)-N2-(thiophen-2-ylmethyl)carbamate | Carbamate group | Enhanced solubility but less potent |

The presence of the oxalamide group in this compound distinguishes it from these analogs by potentially enhancing its binding affinity to target proteins.

Case Studies and Research Findings

Recent studies have focused on the pharmacokinetic properties and metabolic stability of this compound. For example, a study evaluated the stability of similar compounds in liver microsomes, revealing that modifications to the thiophene ring significantly impact metabolic stability and bioavailability.

Table: Pharmacokinetic Properties

| Compound Name | Stability (% remaining at 60 min) | EC50 (µM) |

|---|---|---|

| This compound | 70% | < 100 nM |

| N1-(pyridin-4-yl)-N2-(thiophen-2-ylmethyl)acetamide | 50% | 200 nM |

| N1-(pyridin-4-yl)-N2-(thiophen-2-ylmethyl)urea | 60% | 150 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.